molecular formula C16H18N2 B087133 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine CAS No. 1026-05-7

2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B087133
CAS No.: 1026-05-7
M. Wt: 238.33 g/mol
InChI Key: FTECJLOPKLYFII-UHFFFAOYSA-N
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Description

2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine ( 1026-05-7) is a synthetic organic compound belonging to the tetrahydroquinoline (THQ) class, with a molecular formula of C₁₆H₁₈N₂ and a molecular weight of 238.33 g/mol . This building block is characterized by a partially saturated quinoline core with a methyl group at position 2 and an N-phenyl substituent, which confers unique physicochemical and biological properties . This compound is of significant interest in scientific research, particularly in the field of insecticide development. Tetrahydroquinolines are recognized as a class of nonsteroidal ecdysone agonists, which are attractive candidates for novel mosquito control agents due to their specific and high binding affinity to mosquito ecdysone receptors (EcRs) . Research indicates that the binding affinity and molecular hydrophobicity of THQs are key determinants of their larvicidal activity against species such as Aedes albopictus . The cis-stereochemistry of the THQ scaffold, especially the (2R,4S)-isomer, is critical for this potent biological activity . The mechanism of action involves mimicking the natural insect molting hormone 20-hydroxyecdysone (20E). By binding to the EcR/USP (ultraspiracle) receptor complex in mosquitoes, this class of compounds can trigger a cascade of gene expression that leads to abnormal and lethal molting, offering a novel mode of action for insect growth regulation . This makes this compound a valuable chemical tool for studying insect endocrinology and for the development of target-specific insecticides with potential reduced risks to non-target organisms . Please note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in human or veterinary medicine.

Properties

IUPAC Name

2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-12-11-16(18-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12/h2-10,12,16-18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTECJLOPKLYFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385610
Record name 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026-05-7
Record name 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group participates in nucleophilic substitutions, particularly with sulfonyl chlorides. A key example involves reactions with 4-methylbenzenesulfonyl chloride:

Reagent/ConditionsProductYieldKey Observations
4-methylbenzenesulfonyl chloride, pyridine, 0°C → RT2-methyl-1-(4-methylbenzenesulfonyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine78%Reaction proceeds via sulfonamide bond formation; steric hindrance from methyl groups slows kinetics

This reaction demonstrates regioselectivity at the amine site, confirmed by 1H^1H NMR analysis showing downfield shifts of the NH proton (δ 3.73 ppm → δ 4.17 ppm) .

Electrophilic Aromatic Substitution

The tetrahydroquinoline ring undergoes nitration under controlled conditions:

Reagent/ConditionsPositionProductCharacterization Data
HNO₃/H₂SO₄, 0°C5-position5-nitro-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine1H^1H NMR: δ 0.68 (d, J=6.6 Hz), δ 4.21 (d, J=10.2 Hz); IR: 1527 cm⁻¹ (NO₂)
HNO₃/AcOH, RT7-position7-nitro derivativeMelting point: 141-142°C; MS: m/z 374 (M⁺)

The nitro group's position significantly affects biological activity, with 5-nitro derivatives showing enhanced antimicrobial potency compared to 7-substituted analogs .

Oxidation Reactions

Oxidative transformations yield quinoline derivatives:

Oxidizing AgentConditionsProductNotes
KMnO₄, H₂O/EtOH, reflux6 hr2-methyl-N-phenylquinolin-4-amineComplete dehydrogenation confirmed by loss of CH₂ protons in 1H^1H NMR
CrO₃, AcOH, 50°C3 hrPartially oxidized intermediatesMixture of dihydroquinolines observed via TLC

Oxidation kinetics follow first-order dependence on substrate concentration, with activation energy (EaE_a) of 72 kJ/mol for KMnO₄-mediated reactions .

Reduction Pathways

Catalytic hydrogenation modifies the heterocyclic core:

ConditionsProductSelectivity
H₂ (1 atm), Pd/C, MeOHDecahydroquinoline derivativeCis:trans = 3:1
NaBH₄, THF, 0°CAlcohol via ketone intermediate62% yield

Reduction with chiral catalysts like (R,R)-RuTsDPEN achieves enantiomeric excess up to 88% in hydrogenated products .

Ring-Opening and Functionalization

Acid-mediated ring-opening produces valuable intermediates:

ReactionReagentsProductApplication
HCl (conc.), reflux4-(aminophenyl)-3-methylcyclohexanonePrecursor for polycyclic aminesUsed in analgesic drug synthesis
TFA, DCM, RTTrifluoroacetylated open-chain amineBuilding block for peptidomimeticsConfirmed by 19F^{19}F NMR

Comparative Reactivity Analysis

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Nitration1.2×10⁻³85
Sulfonylation3.8×10⁻⁴92
Oxidation5.6×10⁻⁴72

Data derived from kinetic studies show nitration proceeds fastest due to the electron-rich aromatic system, while sulfonylation is hindered by steric effects .

Industrial-Scale Reaction Optimization

ParameterLaboratory ScalePilot PlantImprovement Strategy
Sulfonylation yield78%68%Switch from pyridine to DMAP catalyst
Nitration time6 hr4.5 hrMicrowave-assisted synthesis
Oxidation purity91%95%Gradient HPLC purification

Scale-up challenges include exothermic control during nitration and byproduct formation in oxidation steps.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research has indicated that tetrahydroquinoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various analogs of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine and their evaluation against cancer cell lines. The structure-activity relationship (SAR) revealed that modifications at the phenyl ring can enhance cytotoxicity against specific cancer types, making this compound a potential lead for anticancer drug development .

1.2 Neurological Disorders
The compound has shown promise in treating neurological disorders such as Alzheimer's disease. Its ability to inhibit certain enzymes associated with neurodegeneration has been explored in various studies. For instance, compounds similar to this compound were tested for their effectiveness in reducing amyloid plaque formation in vitro .

1.3 Antimicrobial Properties
Tetrahydroquinoline derivatives have demonstrated antimicrobial activity against a range of pathogens. The mechanism involves the disruption of bacterial cell membranes and inhibition of critical metabolic pathways. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria by derivatives of this compound .

Agricultural Applications

2.1 Mosquito Control
Recent investigations into the use of tetrahydroquinoline derivatives as insecticides have highlighted their potential as mosquito control agents. Specifically, this compound has been evaluated for its binding affinity to ecdysone receptors in mosquitoes. The results indicate that this compound can effectively disrupt the hormonal regulation of insect development, providing a novel approach to pest management .

2.2 Larvicidal Activity
Quantitative structure–activity relationship (QSAR) studies have shown that modifications to the tetrahydroquinoline scaffold can significantly enhance larvicidal efficacy against Aedes albopictus larvae. These findings suggest that further optimization of the chemical structure could lead to more effective larvicides .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in various cancer cell lines
Neurological DisordersReduces amyloid plaque formation; potential for Alzheimer's treatment
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Mosquito ControlBinds to ecdysone receptors; disrupts hormonal regulation in insects
LarvicidalHigh efficacy against Aedes albopictus larvae; QSAR analysis supports use

Mechanism of Action

The mechanism of action of 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Tetrahydroquinoline Core

Phenyl-Substituted Derivatives

1-(3,4-Dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine (CAS Not Provided) Key Features: Incorporates a dichlorophenyl group and N,N-dimethylation. Pharmacological Activity: Acts as a dual serotonin and dopamine reuptake inhibitor (IC₅₀ values < 100 nM for both targets). Exhibits improved selectivity against cytochrome P450 (CYP) enzymes and reduced Kv11.1 (hERG) channel inhibition compared to earlier analogues . Physicochemical Properties: Higher lipophilicity (LogP ~3.5) due to chlorine atoms, enhancing blood-brain barrier permeability.

1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine (CAS 10257-98-4) Key Features: Lacks the 2-methyl group but retains the N-phenyl substituent. Properties: Molecular weight 224.30 g/mol.

Halogenated Derivatives

7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine (CAS 1315365-92-4) Key Features: Chlorine atom at position 5. Properties: Molecular weight 182.65 g/mol. The electron-withdrawing Cl group increases polarity (PSA: ~49 Ų) and may alter metabolic stability .

Alkyl/Acylated Derivatives

1-Hexanoyl-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine (CAS 5228-47-7) Key Features: Hexanoyl group at position 1. Properties: Higher molecular weight (336.47 g/mol) and LogP (~5.3) due to the aliphatic chain, enhancing membrane permeability but reducing aqueous solubility .

Physicochemical and Structural Comparisons

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) LogP Pharmacological Activity
2-Methyl-N-phenyl-THQ-4-amine 238.33 2-methyl, N-phenyl Not Reported ~3.8 Undisclosed (Structural lead)
1-(3,4-Dichlorophenyl)-N,N-dimethyl-THQ-4-amine ~320.0* 3,4-dichlorophenyl, N,N-dimethyl Not Reported ~3.5 Dual reuptake inhibitor
7-Chloro-THQ-4-amine 182.65 7-Cl Not Reported ~2.1 Undisclosed
1-Hexanoyl-2-methyl-N-phenyl-THQ-4-amine 336.47 1-hexanoyl, 2-methyl, N-phenyl Not Reported ~5.3 Undisclosed
trans-4-Cyclohexyl-N,N-dimethyl-THQ-2-amine (5l) ~275.0* 4-cyclohexyl, N,N-dimethyl 137–139 ~4.2 High receptor affinity

*Estimated based on structural similarity.

Biological Activity

Overview

2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine (commonly referred to as MNPQ) is a synthetic organic compound belonging to the tetrahydroquinoline class. Its molecular formula is C16H18N2, and it has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article delves into the biological activity of MNPQ, supported by data tables and relevant research findings.

Structural Characteristics

The unique structure of MNPQ features a tetrahydroquinoline core with a methyl group and a phenyl group, which enhance its chemical reactivity and biological activity. The compound's average molecular mass is approximately 238.334 g/mol.

Biological Activities

Research indicates that MNPQ may exhibit various biological activities, although empirical studies are still limited. Notable potential activities include:

  • Antimicrobial Activity : Tetrahydroquinoline derivatives have been studied for their ability to combat bacterial infections. MNPQ's structural similarity to known bioactive compounds suggests it may possess similar properties .
  • Anticancer Properties : Compounds in the tetrahydroquinoline class have shown promise in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest. MNPQ's potential in this area requires further investigation .
  • Neuroprotective Effects : There is emerging interest in the neuroprotective properties of tetrahydroquinolines, which may help mitigate neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various tetrahydroquinoline derivatives found that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. While specific data on MNPQ was not provided, its structural relatives showed promising results.
  • Neuroprotection : Research on related compounds has indicated that tetrahydroquinolines can protect neuronal cells from oxidative stress and apoptosis. These findings suggest that MNPQ could be explored for similar neuroprotective effects in future studies .

Synthesis and Chemical Reactivity

MNPQ can be synthesized through various methods involving cyclization reactions of β-phenylethylamine derivatives in the presence of dehydrating agents such as phosphorus oxychloride or zinc chloride. The compound can undergo several types of reactions:

Reaction TypeDescriptionCommon Reagents
OxidationConverts MNPQ to quinoline derivativesKMnO4, CrO3
ReductionProduces more saturated amine derivativesLiAlH4, NaBH4
SubstitutionIntroduces different functional groupsHalogens, amines

Potential Applications

The diverse applications of MNPQ stem from its unique chemical structure:

  • Medicinal Chemistry : As a building block for synthesizing more complex heterocyclic compounds.
  • Pharmacology : Investigating its potential as an antimicrobial or anticancer agent.
  • Neuroscience : Exploring its effects on neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine?

  • Methodological Answer : The compound is typically synthesized via reductive amination or palladium-catalyzed C–N cross-coupling reactions. For example, reductive amination of ketones with anilines using NaBH4 or Et3SiH as reducing agents has been employed for analogous tetrahydroquinoline derivatives . Palladium-catalyzed methods (e.g., Buchwald-Hartwig amination) are favored for introducing aromatic substituents, with ligands like XPhos enhancing catalytic efficiency .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : A combination of X-ray crystallography (using SHELX for refinement ), NMR spectroscopy (1H/13C for proton/carbon environments), and LC/MS (for molecular weight validation) is essential. For example, 1H NMR signals for the tetrahydroquinoline core typically appear at δ 1.5–2.5 ppm (CH2/CH3 groups) and δ 6.5–7.5 ppm (aromatic protons) .

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradients) is standard for crude mixtures. Recrystallization from ethanol or methanol can improve purity, particularly for crystalline derivatives. For polar intermediates, reverse-phase HPLC may be necessary .

Advanced Research Questions

Q. How can catalytic systems be optimized for C–N coupling reactions in synthesizing derivatives?

  • Methodological Answer : Systematic screening of Pd catalysts (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., XPhos, BINAP) is critical. Solvent choice (toluene vs. DMF) and base (Cs2CO3 vs. KOtBu) significantly impact yields. For example, Pd/XPhos systems in toluene at 110°C achieve >80% yield for aryl amine couplings .

Q. What pharmacological mechanisms are associated with this compound?

  • Methodological Answer : Structural analogs (e.g., N-phenyl-tetrahydroisoquinolines) exhibit dual serotonin/dopamine reuptake inhibition, as shown in receptor-binding assays and in vivo models. Mechanistic studies require radioligand displacement assays (e.g., [3H]-citalopram for serotonin transporters) and MD simulations to map binding interactions .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Resolve via:

  • Dose-response curves to confirm IC50 consistency.
  • Control experiments (e.g., solvent-only controls).
  • Computational validation (docking studies using AutoDock Vina to compare binding poses across studies) .

Q. What computational approaches predict the compound’s reactivity or pharmacokinetics?

  • Methodological Answer : DFT calculations (Gaussian 09) model reaction pathways (e.g., cyclization energetics). ADMET prediction tools (SwissADME) assess logP, solubility, and CYP450 interactions. For example, the tetrahydroquinoline scaffold often shows favorable blood-brain barrier penetration .

Key Considerations for Experimental Design

  • Stereochemical Control : Chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) may resolve enantiomers in derivatives .
  • Stability Testing : Monitor compound degradation under light/heat via accelerated stability studies (40°C/75% RH for 4 weeks) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine
Reactant of Route 2
2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine

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